molecular formula C19H19FN2O2 B4897704 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide

4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B4897704
M. Wt: 326.4 g/mol
InChI Key: RJNWKMNTDXVCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide, also known as FPB, is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide exerts its effects by binding to specific receptors in the body, particularly the dopamine D3 receptor. This binding leads to the inhibition of certain enzymes and the modulation of various signaling pathways in the body. These effects contribute to the potential therapeutic benefits of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide.
Biochemical and Physiological Effects
4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have anti-cancer effects, particularly in breast cancer cells. Additionally, 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have effects on the central nervous system, particularly in the regulation of dopamine signaling.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages as a tool for scientific research. It has a high degree of selectivity for certain receptors, which makes it a useful tool for studying specific signaling pathways. Additionally, 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has a relatively low toxicity profile, which makes it a safe tool for use in lab experiments. However, 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide also has some limitations, particularly in its solubility. 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. One potential area of research is the development of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide as a therapeutic agent for the treatment of inflammatory diseases. Another potential area of research is the use of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide in cancer research, particularly in the development of new anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide and its effects on various signaling pathways in the body. Overall, 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has great potential as a tool for scientific research and a potential therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide involves the reaction of 4-fluorobenzoyl chloride with N-(3-aminophenyl)piperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. This synthesis method has been optimized to produce high yields of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide with high purity.

Scientific Research Applications

4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential use in various scientific research applications. It has been shown to have inhibitory effects on the activity of certain enzymes, which makes it a potential candidate for drug development. 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has also been studied for its potential use in cancer research, as it has been shown to have anti-proliferative effects on cancer cells.

properties

IUPAC Name

4-fluoro-N-[3-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c20-16-9-7-14(8-10-16)18(23)21-17-6-4-5-15(13-17)19(24)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNWKMNTDXVCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide

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